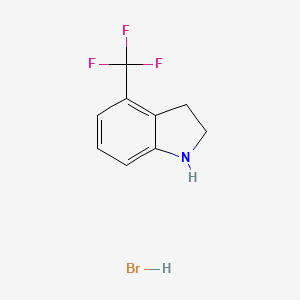

4-(Trifluoromethyl)indoline hydrobromide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(三氟甲基)吲哚氢溴酸盐是一种属于吲哚衍生物类的化合物。吲哚是一种双环结构,由一个苯环与一个吡咯环稠合而成。连接到吲哚结构上的三氟甲基基团增强了其化学性质,使其成为各种科学领域的宝贵化合物。氢溴酸盐形式提高了其溶解度和稳定性,便于其在不同应用中的使用。

准备方法

合成路线和反应条件

4-(三氟甲基)吲哚氢溴酸盐的合成可以通过几种方法实现:

-

从吲哚还原: : 一种传统方法涉及吲哚衍生物的还原。 例如,在低温(-78°C)下,用三氟甲基次氟酸酯处理 N-酰基吲哚,在如三氟甲烷中,可以得到三氟甲基化吲哚衍生物 .

-

无金属氧化三氟甲基化: : 另一种方法涉及使用三氟甲磺酸钠对吲哚进行无金属氧化三氟甲基化。 这种方法对环境友好,成本效益高,为所需产物提供了高区域选择性 .

工业生产方法

4-(三氟甲基)吲哚氢溴酸盐的工业生产通常涉及使用上述方法进行大规模合成。方法的选择取决于成本、产量和环境影响等因素。无金属氧化三氟甲基化方法因其简单性和环保性而更受欢迎。

化学反应分析

Synthetic Routes and Optimization

4-(Trifluoromethyl)indoline hydrobromide is typically synthesized via late-stage functionalization of indoline precursors. Key methods include:

Palladium-Catalyzed Difunctionalization

-

1,2-Difunctionalization : A Pd(II)/Pd(IV) catalytic cycle enables the introduction of aryl and trifluoroacetamide groups to unactivated alkenes (Scheme 1). Hydrolysis of trifluoroacetimidoyl chloride generates amide intermediates, which undergo nucleopalladation and oxidative addition to yield 4-(trifluoromethyl)indoline derivatives (e.g., 4a ) in 25–84% yields .

-

Role of TEMPO : TEMPO reoxidizes Pd(0) to Pd(II), sustaining catalytic activity .

| Entry | Catalyst System | Base | Yield (%) | Product |

|---|---|---|---|---|

| 1 | Pd(OAc)₂/PPh₃ | Na₃PO₄ | 37 | 3a |

| 2 | Pd(OAc)₂/PPh₃ | Na₂CO₃ | 47 | 3a |

| 3 | Pd(OAc)₂/TEMPO | Na₂CO₃ | 84 | 4a |

Reductive Cyclization

Iron-mediated reduction of nitro or imine intermediates in acetic acid under argon affords 4-(trifluoromethyl)indoline derivatives. For example, iron powder in acetic acid at 110°C yields the indoline core in 17% yield after chromatographic purification .

Amide Formation

The hydrobromide salt participates in nucleophilic substitution with acyl chlorides or anhydrides. For instance, reaction with trifluoroacetic anhydride generates trifluoroacetamide derivatives, crucial intermediates in antimicrobial agents .

Friedel-Crafts Alkylation

In aqueous K₂CO₃/n-Bu₄PBr systems, this compound reacts with aromatic fluoromethyl ketones via C–C bond formation. This yields trifluoromethyl(indolyl)phenylmethanols in >99% yield under optimized conditions .

Mechanistic Insights

-

Acid-Base Reactions : The hydrobromide counterion increases solubility in polar solvents, facilitating proton transfer in aqueous-phase reactions (pKa of indoline NH ≈ 4–5) .

-

Pd-Catalyzed Pathways : Oxidative addition of C–X bonds (X = Cl, I) to Pd(0) initiates cascade reactions, with β-H elimination and reductive elimination as key steps .

Stability and Reactivity

-

Thermal Stability : Decomposes above 200°C, rele

科学研究应用

Medicinal Chemistry Applications

4-(Trifluoromethyl)indoline derivatives have been investigated for their biological activities, particularly as potential anti-infective and anticancer agents.

Antibacterial Activity

Research has shown that indole core derivatives exhibit promising antibacterial properties. For instance, a study synthesized a series of indole derivatives, some of which demonstrated effective inhibition against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus and multidrug-resistant Acinetobacter baumannii . The incorporation of trifluoromethyl groups enhances the lipophilicity and biological activity of these compounds, making them candidates for further development as broad-spectrum antibiotics.

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4a | A. baumannii | <100 µg/ml |

| 4g | K. pneumoniae | <100 µg/ml |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study conducted by the National Cancer Institute assessed various indole derivatives for their cytotoxicity against a panel of cancer cell lines. Notably, compounds derived from the indole structure showed significant growth inhibition rates, with some exhibiting GI50 values in the low micromolar range . This suggests that 4-(trifluoromethyl)indoline hydrobromide could be a valuable scaffold for developing new anticancer agents.

Chemical Synthesis Applications

The synthesis of this compound is facilitated through various organic reactions, including palladium-catalyzed processes that allow for the regioselective functionalization of indoles. This versatility in synthesis enables the production of diverse derivatives with tailored properties .

Material Science Applications

In addition to medicinal chemistry, this compound can be utilized in material science, particularly in the development of new polymers and coatings with enhanced thermal and chemical stability due to the presence of trifluoromethyl groups.

Polymer Development

Research indicates that incorporating trifluoromethylated indoles into polymer matrices can improve their mechanical properties and resistance to solvents . This application is particularly relevant for coatings used in harsh environments.

Case Study 1: Antibacterial Efficacy

A study published in Nature evaluated a series of indole derivatives, including those containing trifluoromethyl groups, against various bacterial strains. The results highlighted that certain derivatives exhibited potent antibacterial activity, making them suitable candidates for further investigation as therapeutic agents .

Case Study 2: Anticancer Screening

The anticancer efficacy of indole derivatives was assessed through a comprehensive screening process involving multiple cancer cell lines. The findings revealed that several compounds derived from the indoline scaffold had significant cytotoxic effects, indicating their potential as novel anticancer therapies .

作用机制

4-(三氟甲基)吲哚氢溴酸盐的作用机制涉及其与各种分子靶点和途径的相互作用。三氟甲基基团增强了该化合物的亲脂性和稳定性,使其能够有效地与生物膜和蛋白质相互作用。 吲哚结构可以与特定的受体和酶结合,调节它们的活性,并导致各种生物效应 .

相似化合物的比较

4-(三氟甲基)吲哚氢溴酸盐可以与其他类似化合物进行比较,例如:

-

氟化吲哚: : 这些化合物具有相似的结构特征和化学性质。 它们被用于各种应用,包括药物和农药 .

-

三氟甲基化芳烃: : 4-(三氟甲基)苯酚等化合物具有类似的三氟甲基基团,增强了它们的稳定性和亲脂性 .

4-(三氟甲基)吲哚氢溴酸盐的独特性在于它将吲哚结构与三氟甲基基团结合,在稳定性、反应性和生物活性之间取得平衡。

生物活性

4-(Trifluoromethyl)indoline hydrobromide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C9H8F3N·HBr

- Molecular Weight : 256.08 g/mol

- CAS Number : 16244445

The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its interaction with biological macromolecules.

Biological Activity Overview

4-(Trifluoromethyl)indoline derivatives have demonstrated various biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. Below is a summary of notable findings:

Anticancer Activity

Research has shown that indoline derivatives exhibit potent cytotoxic effects against various cancer cell lines. A study reported that a derivative of indoline had an IC50 value of approximately 74 µM against osteosarcoma cells, indicating significant anticancer potential . The mechanism involved apoptosis induction and inhibition of cell migration, highlighting the compound's ability to affect cellular processes critically.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Derivative A | Osteosarcoma | 74 | Induces apoptosis; inhibits migration |

| Derivative B | Human Embryonic Kidney | 50 | Triggers mitochondrial calcium-dependent death |

Antimicrobial Activity

4-(Trifluoromethyl)indoline derivatives have also been evaluated for their antimicrobial properties. One study found that certain derivatives exhibited activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. The minimum inhibitory concentration (MIC) values were below 100 µg/ml for several compounds tested against resistant strains like Acinetobacter baumannii and Klebsiella pneumoniae .

| Compound | Bacterial Strain | MIC (µg/ml) |

|---|---|---|

| Compound 1 | Acinetobacter baumannii | <100 |

| Compound 2 | Klebsiella pneumoniae | <100 |

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as acetylcholinesterase (AChE), with IC50 values ranging from 46.8 to 137.7 µM for different derivatives .

- Receptor Binding : Its structural properties allow it to bind effectively to various receptors, modulating their activity and influencing cellular signaling pathways.

- Antioxidant Activity : Some derivatives have been noted for their antioxidant properties, which may contribute to their protective effects in cellular systems .

Case Studies and Research Findings

Several studies highlight the efficacy of this compound in different biological contexts:

- A study focused on the synthesis and evaluation of indoline derivatives found that those with trifluoromethyl substitutions had enhanced activity against cancer cell lines compared to their non-fluorinated counterparts .

- Another research effort demonstrated the compound's potential as a lead structure for developing new antimicrobial agents due to its activity against resistant bacterial strains .

属性

分子式 |

C9H9BrF3N |

|---|---|

分子量 |

268.07 g/mol |

IUPAC 名称 |

4-(trifluoromethyl)-2,3-dihydro-1H-indole;hydrobromide |

InChI |

InChI=1S/C9H8F3N.BrH/c10-9(11,12)7-2-1-3-8-6(7)4-5-13-8;/h1-3,13H,4-5H2;1H |

InChI 键 |

AADWMTOZEJPUFC-UHFFFAOYSA-N |

规范 SMILES |

C1CNC2=CC=CC(=C21)C(F)(F)F.Br |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。